9-Dihydro-13-acetylbaccatin III
Overview
Description
13-Acetyl-9-dihydrobaccatin III is a taxane compound originally isolated from the needles of the Canadian yew tree, Taxus canadensis . It is a significant intermediate in the synthesis of important anticancer drugs such as taxol and taxotere . The molecular formula of 13-Acetyl-9-dihydrobaccatin III is C33H42O12, and it has a molecular weight of 630.68 g/mol .
Mechanism of Action
Target of Action
9-Dihydro-13-acetylbaccatin III, also known as 13-Acetyl-9-dihydrobaccatin III, is a taxane . Taxanes are a series of closely related natural organic compounds isolated from the Pacific yew tree (Taxus brevifolia) and related species . The primary targets of taxanes are microtubules in animal cells .
Mode of Action
The compound interacts with its targets by preventing microtubule destabilization and spindle fiber formation in animal cells . This interaction disrupts mitosis, which is a critical process for cell division .
Biochemical Pathways
The affected pathway is the mitotic process in animal cells. By preventing microtubule destabilization and spindle fiber formation, this compound disrupts the normal progression of mitosis . The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, particularly in cells with a high replication rate such as tumor cells .
Pharmacokinetics
These properties can include rapid distribution into tissues, extensive binding to plasma proteins, metabolism by the liver, and excretion in bile . These factors can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of mitosis, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth, making it a potential antineoplastic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . .
Biochemical Analysis
Biochemical Properties
9-Dihydro-13-acetylbaccatin III plays a significant role in biochemical reactions. It is involved in the disruption of mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This interaction with microtubules and spindle fibers is crucial for its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It inhibits the proliferation of P388 leukemia cells . The compound influences cell function by disrupting the normal process of mitosis, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically microtubules. It prevents the destabilization of these structures, thereby inhibiting the formation of spindle fibers necessary for cell division . This leads to changes in gene expression and potentially the activation or inhibition of certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 13-Acetyl-9-dihydrobaccatin III typically involves the extraction from the needles of Taxus canadensis. The compound can be synthesized through a series of chemical reactions starting from simpler taxane derivatives . One method involves the acetylation of 9-dihydro-13-acetylbaccatin III using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of 13-Acetyl-9-dihydrobaccatin III involves large-scale extraction from yew tree needles followed by purification processes such as chromatography . The process is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 13-Acetyl-9-dihydrobaccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex taxane derivatives.
Reduction: Reduction reactions can modify the functional groups on the taxane skeleton.
Substitution: Substitution reactions, particularly at the acetyl group, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products: The major products formed from these reactions include various taxane derivatives that are used as intermediates in the synthesis of anticancer drugs .
Scientific Research Applications
13-Acetyl-9-dihydrobaccatin III has several scientific research applications:
Biology: The compound is used in studies related to cell proliferation and apoptosis.
Medicine: It is crucial in the development of chemotherapeutic agents for cancer treatment.
Comparison with Similar Compounds
10-Deacetylbaccatin III: Another taxane derivative used in the synthesis of taxol.
Baccatin III: A precursor in the synthesis of various taxane derivatives.
Paclitaxel: A well-known anticancer drug synthesized from taxane derivatives.
Uniqueness: 13-Acetyl-9-dihydrobaccatin III is unique due to its specific acetylation pattern, which makes it a crucial intermediate in the synthesis of taxol and taxotere. Its abundance in the needles of Taxus canadensis also makes it a valuable compound for large-scale extraction and production .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPPFZJNKLMYBW-FAEUQDRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931386 | |
Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142203-65-4 | |
Record name | 9-Dihydro-13-acetylbaccatin III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142203-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,9-Dideacetylbaccatin VI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol, 2a,3,4,4a,5,6,9,10,12,12a-decahydro-4a,8,13,13-tetramethyl-, 6,9,12b-triacetate 12-benzoate, (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9-Dihydro-13-acetylbaccatin III and why is it significant?
A: this compound (also known as 13-Acetyl-9-dihydrobaccatin III) is a naturally occurring taxane found in yew trees, particularly abundant in the needles of Taxus canadensis (Canada yew). [, ] It is a crucial precursor for the semi-synthesis of the anti-cancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®). [, , ]
Q2: How does the structure of this compound differ from paclitaxel?
A: While both compounds share the core taxane ring system, this compound lacks the essential C-13 side chain present in paclitaxel, which is crucial for its anti-cancer activity. This difference makes this compound a valuable starting material for semi-synthesis, allowing for the introduction of various side chains to create novel taxane derivatives with potentially improved pharmacological properties. [, ]
Q3: What is the major taxane found in most yew species?
A: Unlike other yew species that primarily accumulate 10-deacetylbaccatin III, Taxus canadensis stands out for having this compound as its most abundant taxane. []
Q4: How does the concentration of this compound fluctuate throughout the year in Taxus canadensis?
A: Research indicates that the concentration of this compound, along with other taxanes like paclitaxel and 10-deacetylbaccatin III, varies significantly with the seasons. [] Peak concentrations are observed in late summer and early fall (August-September) after the growing season, while the lowest levels occur during active growth periods between April and July. [] This information is valuable for optimizing harvesting strategies to obtain the highest yields of this compound.
Q5: How stable is this compound in stored plant material?
A: Studies have shown that paclitaxel remains stable in dried Taxus canadensis needles stored at room temperature for at least one year. [] While specific research on the stability of this compound under these conditions is lacking in the provided abstracts, the stability of paclitaxel suggests potential stability for other taxanes, including this compound, under proper storage conditions.
Q6: Are there alternative sources of this compound besides mature Taxus canadensis trees?
A: Research has investigated the taxane content of rooted cuttings from Taxus canadensis compared to mature trees. [] While the study found differences in the overall taxane profiles, it identified the presence of known taxanes, suggesting the potential of rooted cuttings as an alternative source for this compound production. [] This finding opens avenues for developing more sustainable and controlled cultivation methods for obtaining this valuable compound.
Q7: Can cell cultures of Taxus canadensis be used to produce this compound?
A: Yes, cell cultures of Taxus canadensis, when treated with methyl jasmonate, can produce this compound. [, ] This method offers a promising alternative to extraction from yew trees, potentially leading to a more controlled and sustainable production system for this important compound.
Q8: How does methyl jasmonate influence taxoid production in Taxus canadensis cell cultures?
A: Methyl jasmonate acts as an elicitor, a compound that stimulates a defense response in plants. [, ] In Taxus canadensis cell cultures, methyl jasmonate elicitation significantly increases the production of various taxoids, including this compound, paclitaxel, and baccatin VI. [, ] This finding highlights the potential of utilizing elicitors like methyl jasmonate for enhancing the production of valuable taxanes in plant cell cultures.
Q9: Have any chemical modifications been performed on this compound?
A: Yes, researchers have conducted acid-catalyzed rearrangement and acyl migration studies on this compound. [, ] This type of chemical modification research aims to understand the reactivity of this compound and potentially lead to the development of new synthetic strategies for producing novel taxane derivatives with improved pharmacological properties.
Q10: What analytical techniques are used to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) is a widely used technique for isolating and quantifying this compound and other taxanes from plant material. [] Researchers often couple HPLC with various detection methods like UV spectroscopy and mass spectrometry to confirm the identity and purity of the isolated compounds. [, ]
Q11: What is the significance of the 9-dihydro group in this compound?
A: The 9-dihydro group differentiates this compound from other taxanes like baccatin III and 10-deacetylbaccatin III. [, ] This structural difference could potentially influence the reactivity and binding affinity of the molecule during chemical modifications or interactions with biological targets. Further research is needed to fully understand the implications of this structural variation on the compound's properties and applications.
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